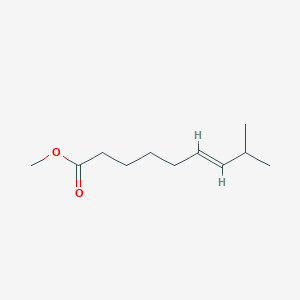

Methyl (E)-8-methylnon-6-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNUXABWYPYWTB-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112375-54-9 | |

| Record name | 6-Nonenoic acid, 8-methyl-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112375549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Methodologies for Methyl E 8 Methylnon 6 Enoate

Multi-Step Organic Synthesis Approaches

The synthesis of Methyl (E)-8-methylnon-6-enoate is a multi-faceted process that relies on the strategic construction of its carbon skeleton and the establishment of the correct stereochemistry of the double bond.

Wittig Reaction Derived Pathways for Olefinic Precursor Formation

A primary method for constructing the carbon-carbon double bond in the precursor to this compound is the Wittig reaction. libretexts.orgnih.gov This renowned olefination reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. nih.govmasterorganicchemistry.comwikipedia.org The key advantage of the Wittig reaction is its ability to form the double bond at a specific, predetermined location within the molecule. libretexts.org

In the context of synthesizing the olefinic precursor, (E)-8-methylnon-6-enoic acid, a suitable phosphonium (B103445) ylide would be reacted with an appropriate aldehyde. The ylide is typically generated by treating a phosphonium salt with a strong base. libretexts.org The choice of reactants is crucial for building the desired carbon chain and ensuring the subsequent formation of the (E)-double bond.

Stereoselective Control of the (E)-Double Bond Configuration

Achieving the correct (E) or trans configuration of the double bond is a critical aspect of the synthesis. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org In contrast, non-stabilized ylides typically lead to (Z)-alkenes. nih.govorganic-chemistry.org For the synthesis of the (E)-isomer, modifications to the standard Wittig reaction, such as the Schlosser modification, can be employed to enhance the formation of the desired stereoisomer. wikipedia.org

Photo-induced isomerization represents a potential method for converting a (Z)-isomer to the more stable (E)-isomer. This technique involves the use of light to promote the rotation around the carbon-carbon double bond, leading to a change in stereochemistry. While a viable strategy for certain alkenes, specific research findings on the application of photo-induced isomerization for the direct synthesis of this compound or its acid precursor are not extensively detailed in the provided context.

Catalytic methods can also be employed to facilitate the isomerization of a (Z)-double bond to an (E)-double bond. One such approach involves the use of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂). researchgate.net Nitrous acid and its related species can act as catalysts in various organic transformations. researchgate.netresearchgate.net These methods can be effective in achieving the desired stereochemical outcome under specific reaction conditions.

Esterification Techniques for Methyl Ester Formation

The final step in the synthesis of this compound is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, (E)-8-methylnon-6-enoic acid.

A common and straightforward method for esterification is the direct reaction of the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the formation of the ester, the equilibrium can be shifted, for instance, by removing the water formed during the reaction. In some cases, methanolysis of natural products containing the desired acid moiety can also be a route to the methyl ester. For example, the methanolysis of capsaicin (B1668287) has been shown to produce methyl 8-methylnon-6-enoate.

Transesterification Methodologies

Transesterification is a widely employed chemical process for the production of fatty acid methyl esters (FAMEs). This method involves the reaction of a triglyceride or another ester with an alcohol, typically methanol, in the presence of a catalyst to produce the desired methyl ester and a byproduct, such as glycerol. For the synthesis of this compound, this can be approached through either acid- or base-catalyzed pathways.

Acid-Catalyzed Transesterification: Strong acids like sulfuric acid, hydrochloric acid, or phosphoric acid can be used to catalyze the transesterification of (E)-8-methylnon-6-enoic acid-containing triglycerides or other esters. mdpi.com The reaction mechanism involves the protonation of the carbonyl group of the ester, which enhances its electrophilicity, followed by a nucleophilic attack by methanol. While effective, acid-catalyzed reactions often require higher temperatures and longer reaction times to achieve high conversion rates. mdpi.comnih.gov The presence of water can negatively impact the yield by promoting the reverse reaction, hydrolysis. mdpi.com

Base-Catalyzed Transesterification: This is the more common industrial method for FAME production due to its faster reaction rates at lower temperatures and pressures. mdpi.comresearchgate.net Common base catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃). mdpi.comacs.org The reaction proceeds through the formation of an alkoxide ion from the reaction of the base with methanol. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to the formation of a tetrahedral intermediate which then collapses to form the methyl ester and the corresponding alkoxide of the original alcohol or glycerol. researchgate.net A significant drawback of base catalysis is its sensitivity to free fatty acids and water, which can lead to soap formation (saponification), consuming the catalyst and reducing the yield of the desired methyl ester. mdpi.comacs.org To circumvent the issue of a two-phase reaction system, which can be slow, a co-solvent can be added to create a single-phase solution of the triglyceride, alcohol, and catalyst, thereby increasing the reaction rate. google.com

Table 1: Comparison of Acid- and Base-Catalyzed Transesterification for FAME Synthesis

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Catalysts | H₂SO₄, HCl, H₃PO₄ | NaOH, KOH, NaOCH₃ |

| Reaction Rate | Slower | Faster (up to 4000x) mdpi.com |

| Reaction Conditions | Higher temperature & pressure | Milder temperature & pressure mdpi.com |

| Sensitivity to FFAs & Water | Less sensitive | Highly sensitive (soap formation) mdpi.comacs.org |

| Byproducts | Fewer side reactions | Potential for saponification mdpi.com |

| Industrial Preference | Less common | More common mdpi.com |

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters under mild conditions. mdpi.com

Lipase-Catalyzed Esterification and Transacylation Reactions

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor the synthesis of esters through esterification (from a carboxylic acid and an alcohol) or transesterification (interesterification, acidolysis, or alcoholysis). nih.gov The synthesis of this compound can be achieved by the lipase-catalyzed esterification of (E)-8-methylnon-6-enoic acid with methanol or the transesterification of a different ester of the acid with methanol.

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. nih.gov This intermediate is then attacked by the alcohol (methanol) to form the desired ester. Lipase-catalyzed reactions are highly chemo-, regio-, and enantioselective, which can be a significant advantage over chemical methods. researchgate.net For instance, in the synthesis of a structural analog, Novozym 435, an immobilized lipase (B570770) from Candida antarctica lipase B, was used to achieve a high yield in the synthesis of vanillyl nonanoate (B1231133) from the methyl ester of 8-methylnon-6-enoic acid. This demonstrates the potential of lipases in catalyzing reactions involving derivatives of 8-methylnon-6-enoic acid.

Enzyme Screening and Optimization for Improved Yield and Stereoselectivity

The efficiency of a biocatalytic process is highly dependent on the choice of enzyme and the reaction conditions. Therefore, screening a variety of lipases is a crucial first step to identify the most effective biocatalyst for the synthesis of this compound. Lipases can be sourced from various microorganisms, such as Candida, Pseudomonas, and Rhizopus, each with unique properties regarding substrate specificity, thermostability, and solvent tolerance. nih.gov

Once a suitable enzyme is identified, optimization of the reaction parameters is essential to maximize the yield and stereoselectivity. Key parameters that are typically optimized include:

Temperature: Enzyme activity increases with temperature up to an optimum, beyond which the enzyme may denature.

Substrate Molar Ratio: The ratio of alcohol to the acyl donor can influence the reaction equilibrium and rate.

Enzyme Loading: The amount of enzyme used affects the reaction rate.

Solvent: The choice of organic solvent can impact enzyme activity and stability. nih.gov

Water Activity: A small amount of water is often necessary for lipase activity, but excess water can promote hydrolysis. lu.se

Response surface methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously to achieve the highest possible conversion and yield. nih.gov

Table 2: Factors for Optimization in Lipase-Catalyzed Ester Synthesis

| Parameter | General Effect |

|---|---|

| Enzyme Source | Determines specificity, stability, and activity. |

| Temperature | Affects reaction rate and enzyme stability. |

| pH | Influences the ionization state of the enzyme and substrates. |

| Substrate Concentration | High concentrations can lead to substrate inhibition. nih.gov |

| Solvent Type | Can alter enzyme conformation and activity. |

| Water Activity (a_w) | Crucial for maintaining enzyme flexibility and catalytic function. lu.se |

| Reaction Time | Determines the extent of conversion. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. rsc.org These principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.org

The use of biocatalysts like lipases aligns well with several green chemistry principles. Enzymatic reactions are conducted under mild conditions (temperature and pressure), reducing energy consumption. mdpi.com They are highly specific, which minimizes the formation of byproducts and simplifies purification processes. Furthermore, enzymes are biodegradable and derived from renewable resources.

Biosynthetic Pathways and Natural Occurrences of E 8 Methylnon 6 Enoate and Its Esters

Origin within Fatty Acid and Branched-Chain Amino Acid Metabolism

The journey begins with the breakdown of essential amino acids, which feeds into the fatty acid synthesis machinery, ultimately producing the characteristic branched-chain structure of these molecules.

The biosynthesis of the foundational precursor, (E)-8-methylnon-6-enoic acid, originates from the catabolic pathways of the branched-chain amino acids (BCAAs) leucine (B10760876) and valine. nih.govnih.gov In plants like Capsicum species, the breakdown of these amino acids provides the initial carbon skeletons. nih.gov The catabolism of leucine and valine generates branched-chain acyl-CoA derivatives, such as isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine). nih.govnih.gov These molecules can serve as alternative starter units for the fatty acid synthase (FASN) complex, which typically uses acetyl-CoA. nih.govnih.gov When FASN incorporates these branched-chain starters, it leads to the formation of monomethyl branched-chain fatty acids (mmBCFAs). nih.gov Specifically, the valine catabolism pathway is a source for the precursors that are elongated to form 8-methyl-nonenoic acid, a key step in the production of various bioactive compounds. nih.govresearchgate.net

The conversion of branched-chain amino acids into unsaturated fatty acids involves a series of specific enzymatic reactions.

Transamination and Decarboxylation : The process starts with the removal of the amino group from the BCAA by a branched-chain aminotransferase (BCAT). nih.gov The resulting branched-chain keto acid is then irreversibly decarboxylated by the branched-chain keto-acid dehydrogenase (BCKDH) complex to produce a branched-chain acyl-CoA. nih.gov

Fatty Acid Elongation : This branched-chain acyl-CoA enters the fatty acid synthesis pathway. The core elongation process is catalyzed by the multi-enzyme complex, fatty acid synthase (FASN). nih.govditki.com It involves a repeating four-step sequence: condensation with a malonyl-group, reduction, dehydration, and a second reduction. ditki.com A key enzyme in this elongation specific to capsaicinoid precursors is β-ketoacyl-ACP synthase (KAS). nih.gov Studies have shown that the expression of the KAS gene is crucial for the synthesis of 8-methyl-nonenoic acid. nih.gov

Desaturation : To introduce the double bond characteristic of (E)-8-methylnon-6-enoic acid, a desaturase enzyme acts on the saturated fatty acid chain. This step typically occurs in the smooth endoplasmic reticulum and requires oxygen and NADPH. ditki.com

Integration into Capsaicinoid and Capsinoid Biosynthesis in Capsicum Species

In chili peppers (Capsicum spp.), the branched-chain fatty acids derived from amino acid metabolism are critical intermediates for synthesizing the compounds responsible for pungency and related non-pungent analogs.

(E)-8-Methyl-6-nonenoic acid is a crucial and limiting precursor for the biosynthesis of capsaicinoids, the pungent compounds in chili peppers. nih.govresearchgate.net The availability of the 8-methyl-nonenoic acid pool within the placental tissue of the pepper fruit plays a significant role in determining the final concentration of capsaicin (B1668287) and thus the pungency level. nih.govresearchgate.net For its final reaction, the fatty acid is activated to its CoA-ester form, trans-8-methyl-6-nonenoyl-CoA. nih.govmdpi.com The enzyme capsaicin synthase, encoded by the Pun1 locus, then catalyzes the condensation of this activated fatty acid with vanillylamine (B75263) (derived from the phenylpropanoid pathway) to form capsaicin. nih.govmdpi.comnih.gov The functional expression of capsaicin synthase has confirmed its high specificity for vanillylamine and its requirement for an aliphatic CoA-ester like trans-8-methyl-6-nonenoyl-CoA. nih.govresearchgate.net

(Z)-8-methylnon-6-enoic acid, the cis-isomer of the capsaicin precursor, is described as a key intermediate in the synthesis of capsaicin analogs and related esters. While the direct biological precursor for capsaicin is the trans (E) isomer, the cis (Z) form and its methyl ester derivative are relevant in synthetic chemistry. For instance, the methyl ester of 8-methylnon-6-enoic acid can be used in lipase-catalyzed reactions to produce structural analogs of capsaicinoids. The (Z) isomer itself is a monounsaturated branched-chain fatty acid that serves as a building block for various complex organic molecules.

Beyond their role as pungency precursors, 8-methylnon-6-enoic acid and its derivatives contribute to the complex aroma profile of peppers. The acid can be esterified with different alcohols to form a variety of volatile esters. mdpi.com These esters are important volatile aroma components (VACs) that define the characteristic scent of different pepper varieties and change during fruit development. mdpi.com Non-targeted metabolome analysis of various Capsicum species has identified several of these alkyl esters. mdpi.com

Table 2: Alkyl Esters of 8-Methylnon-6-enoate Identified as Volatile Aroma Components in Pepper Fruits

| Compound Name | Role in Pepper Fruit |

|---|---|

| Isopentyl 8-methylnon-6-enoate | Down-regulated marker VAC in mature peppers. |

| 4-methyl-pentyl 8-methylnon-6-enoate | Marker volatile at the breaking stage of fruit development. |

| 2-methyl butyl 8-methyl-6-enoate | Marker aroma compound in mature pepper fruit. |

| 4-methylpentyl 8-methylnonanoate (B15497590) | A related saturated ester found as a dominant volatile. |

Source: mdpi.com

This diversification into a range of esters highlights the metabolic plasticity of plant systems, where a single precursor can be channeled into different pathways to produce compounds with distinct biological functions, from defense (pungency) to aroma.

Detection and Identification in Biological Matrices (non-human)

The identification of methyl (E)-8-methylnon-6-enoate and its related compounds in various non-human biological sources has been crucial in understanding its role in plant biochemistry, particularly in the formation of aroma and flavor compounds.

This compound and its various ester forms are significant volatile organic compounds (VOCs) contributing to the characteristic aroma profiles of certain plants, most notably in different varieties of peppers (Capsicum sp.). The presence and concentration of these compounds can vary depending on the species, variety, and developmental stage of the fruit.

A study analyzing the volatile components of different pepper varieties identified several esters of 8-methylnon-6-enoic acid as key aroma compounds. For instance, in HDL1 pepper fruit, 4-methyl-pentyl 8-methylnon-6-enoate was a marker volatile at the breaking stage of fruit development. mdpi.com Similarly, 2-methyl butyl 8-methyl-6-enoate was identified as a marker aroma compound in mature HDL2 pepper fruit. mdpi.com The study also noted the presence of isopentyl 8-methylnon-6-enoate. mdpi.com

The accumulation of these branched-chain esters is linked to the expression of specific genes. For example, the high expression of the LOC107867296 gene, which encodes a branched-chain amino acid aminotransferase (BCAT), was correlated with a significant accumulation of 4-methylpentyl 8-methylnonanoate in one pepper variety at the breaking stage. mdpi.com This suggests a direct link between the genetic makeup of the plant and its capacity to produce these specific volatile esters.

Table 1: Occurrence of (E)-8-Methylnon-6-enoate Esters in Pepper Varieties

| Compound Name | Pepper Variety | Developmental Stage | Role |

| 4-methyl-pentyl 8-methylnon-6-enoate | HDL1 | Breaking | Marker Volatile |

| 2-methyl butyl 8-methyl-6-enoate | HDL2 | Mature | Marker Aroma Compound |

| Isopentyl 8-methylnon-6-enoate | Multiple Varieties | Not Specified | Aroma Component |

| 4-methylpentyl 8-methylnonanoate | HDL2 | Breaking & Mature | Accumulated Volatile |

Data sourced from an analysis of volatile aroma components in different pepper kinds and development stages. mdpi.com

The fatty acyl moiety, 8-methylnon-6-enoic acid, is the precursor to the various esters and other compounds, including the pungent compound capsaicin. This branched-chain fatty acid has been reported in several plant species, including Pelargonium graveolens (rose geranium) and Solanum pennellii (a wild tomato species), as well as in Streptomyces. nih.gov

The significance of 8-methylnon-6-enoic acid is particularly pronounced in the genus Capsicum. hmdb.ca It is a derivative of the leucine/valine metabolic pathway and is a critical determinant of capsaicin levels. hmdb.ca The availability of 8-methylnon-6-enoic acid in the placental tissues of Capsicum fruits directly influences the pungency of the pepper. hmdb.ca

The Human Metabolome Database (HMDB) lists 8-methylnonenoate as being detected in various plants, though it does not always specify the exact isomer. Some of the listed plant sources include: hmdb.ca

Capsicum species

Red beetroot

Carrot

Grapefruit

Lemon

It is important to note that while the acid form is widely reported, the specific ester, this compound, is more specifically identified in the context of volatile aroma profiles.

Enzymology of 8-Methylnon-6-enoyl-CoA and its Role in Biosynthesis

The biosynthesis of capsaicin and related capsaicinoids, which are responsible for the pungency of chili peppers, involves the crucial intermediate (6E)-8-methylnon-6-enoyl-CoA. qmul.ac.uk This activated form of 8-methylnon-6-enoic acid is a substrate for the enzyme capsaicin synthase.

Capsaicin synthase, encoded by the Pun1 locus, is an acyltransferase that catalyzes the condensation of (6E)-8-methylnon-6-enoyl-CoA with vanillylamine to form capsaicin. qmul.ac.uknih.govnih.gov This enzymatic reaction is the final and decisive step in the capsaicinoid biosynthetic pathway. qmul.ac.ukresearchgate.net

Recent research has successfully demonstrated the functional activity of a recombinant capsaicin synthase expressed in Escherichia coli. nih.govnih.govresearchgate.net This work confirmed that the enzyme is a monomeric protein with a molecular mass of approximately 51 kDa and does not require additional co-factors for its activity. nih.govnih.govresearchgate.net The recombinant enzyme showed specificity for certain aliphatic CoA-esters, including (6E)-8-methylnon-6-enoyl-CoA, and was highly specific for vanillylamine as the acyl acceptor. nih.govnih.gov

The systematic name for capsaicin synthase is (6E)-8-methylnon-6-enoyl-CoA:vanillylamine 8-methylnon-6-enoyltransferase, and it is classified under EC number 2.3.2.35. qmul.ac.uk This enzyme is found exclusively in plants belonging to the Capsicum genus. qmul.ac.uk The structure of the fatty acid CoA-ester determines the specific type of capsaicinoid that is synthesized. qmul.ac.uk

Table 2: Enzymatic Reaction Catalyzed by Capsaicin Synthase

| Enzyme | EC Number | Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| Capsaicin synthase | 2.3.2.35 | (6E)-8-methylnon-6-enoyl-CoA | Vanillylamine | Capsaicin | CoA |

This table summarizes the key components of the final step in capsaicin biosynthesis. qmul.ac.uk

Chemical Transformations and Reaction Mechanisms of Methyl E 8 Methylnon 6 Enoate

Olefinic Transformations and Reactivity

The carbon-carbon double bond in Methyl (E)-8-methylnon-6-enoate is a key locus of its chemical reactivity, enabling a variety of transformations that modify the alkyl chain.

Stereospecific Isomerization Studies (E to Z interconversion)

The geometric configuration of the double bond in unsaturated esters like this compound is crucial, particularly in contexts such as pheromone chemistry where biological activity is often stereospecific. The interconversion between the (E) and (Z) isomers is a significant area of study.

One common method to achieve E/Z isomerization is through photosensitization. nih.govresearchgate.net In this process, a photosensitizer molecule absorbs light and transfers the energy to the alkene. This energy promotion to a triplet state allows for rotation around the carbon-carbon single bond, which was previously a rigid double bond. Subsequent relaxation back to the ground state can lead to the formation of either the (E) or (Z) isomer, eventually establishing a photostationary state. researchgate.net The ratio of isomers at equilibrium is dependent on the specific photosensitizer used and the reaction conditions. For some α,β-unsaturated esters, it has been noted that the presence of Brønsted or Lewis acids can catalyze the photochemical E/Z isomerization. nih.gov Recent studies have also explored photoredox catalysis for the challenging asymmetric isomerization of olefins. researchgate.net

| Transformation | Reagents/Conditions | Product | Notes |

| (E) to (Z) Isomerization | Photosensitizer (e.g., a triplet sensitizer), light (hν) | Methyl (Z)-8-methylnon-6-enoate | Proceeds via a triplet state, allowing for rotation around the C=C bond. |

| Catalyzed Isomerization | Lewis or Brønsted acid, light (hν) | Methyl (Z)-8-methylnon-6-enoate | The acid catalyst can facilitate the isomerization process. |

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The electron-rich nature of the carbon-carbon double bond in this compound makes it susceptible to attack by electrophiles. These reactions proceed by breaking the π-bond and forming two new σ-bonds.

A classic example is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂). The reaction mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. wikipedia.orglibretexts.orglibretexts.org This stereospecificity results in the formation of a vicinal dihalide with the two halogen atoms on opposite faces of the original double bond.

Hydrogen halides (e.g., HBr, HCl) also add across the double bond. This reaction is typically regioselective and follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. The mechanism involves the formation of a carbocation intermediate. lumenlearning.com

| Reaction Type | Electrophile | Reagents | Product | Mechanism Highlights |

| Halogenation | X₂ (X = Cl, Br) | X₂, inert solvent (e.g., CH₂Cl₂) | Methyl 6,7-dihalo-8-methylnonanoate | Formation of a cyclic halonium ion intermediate; anti-addition. wikipedia.orglibretexts.orglibretexts.org |

| Hydrohalogenation | HX (X = Cl, Br, I) | HX | Methyl 7-halo-8-methylnonanoate and Methyl 6-halo-8-methylnonanoate | Follows Markovnikov's rule, proceeding through a carbocation intermediate. lumenlearning.com |

Oxidative Cleavage and Epoxidation Reactions of the Unsaturated Chain

The double bond of this compound can be targeted by various oxidizing agents to yield different functional groups.

Epoxidation involves the conversion of the alkene to an epoxide, a three-membered ring containing an oxygen atom. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to the same face of the double bond (syn-addition), preserving the stereochemistry of the starting alkene. acs.orgleah4sci.comorganicchemistrytutor.comvisualizeorgchem.comlibretexts.org

Oxidative cleavage results in the complete rupture of the carbon-carbon double bond, leading to the formation of smaller carbonyl-containing fragments. Ozonolysis, which involves the reaction with ozone (O₃) followed by a workup step, is a powerful method for this transformation. libretexts.orgbyjus.comjove.comlibretexts.orgmasterorganicchemistry.com A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) produces carboxylic acids or ketones.

| Reaction Type | Reagent(s) | Intermediate(s) | Final Product(s) |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | - | Methyl (E)-6-(1,2-epoxy)-8-methylnonanoate |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Molozonide, Ozonide | Propanal and Methyl 5-methyl-6-oxohexanoate |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Molozonide, Ozonide | Propanoic acid and Methyl 5-methyl-6-oxohexanoate |

Reductive Saturation of the Alkene Moiety to Methyl 8-Methylnonanoate (B15497590)

The double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). proprep.comjst.go.jpmasterorganicchemistry.comresearchgate.net The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. This transformation converts the unsaturated ester into its saturated counterpart, Methyl 8-methylnonanoate. The choice of catalyst can be crucial for chemoselectivity when other reducible functional groups are present in the molecule. jst.go.jpresearchgate.net

| Catalyst | Reagents | Product | Key Features |

| Palladium on Carbon (Pd/C) | H₂, Pd/C | Methyl 8-methylnonanoate | Widely used, efficient for alkene hydrogenation. proprep.commasterorganicchemistry.com |

| Platinum(IV) oxide (Adam's catalyst) | H₂, PtO₂ | Methyl 8-methylnonanoate | Effective catalyst, often used in academic labs. |

| Raney Nickel | H₂, Raney Ni | Methyl 8-methylnonanoate | A cost-effective catalyst used in industrial processes. |

Ester Group Reactivity and Functional Group Interconversions

The ester group in this compound is another site for chemical transformations, most notably hydrolysis.

Hydrolysis Reactions and Carboxylic Acid Regeneration

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. chemistrysteps.comlibretexts.orgchemguide.co.ukwikipedia.org To drive the equilibrium towards the products, a large excess of water is typically used. The mechanism is the reverse of Fischer esterification. chemistrysteps.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). chemistrysteps.commasterorganicchemistry.comkhanacademy.orgalgoreducation.comlibretexts.org The reaction produces a carboxylate salt and an alcohol. Subsequent acidification is required to protonate the carboxylate and regenerate the free carboxylic acid, (E)-8-methylnon-6-enoic acid. masterorganicchemistry.com

| Reaction Type | Reagents | Product(s) | Key Characteristics |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | (E)-8-methylnon-6-enoic acid + Methanol (B129727) | Reversible equilibrium reaction. chemistrysteps.comlibretexts.orgchemguide.co.ukwikipedia.org |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) 2. H₃O⁺ | (E)-8-methylnon-6-enoic acid + Methanol | Irreversible reaction; proceeds to completion. masterorganicchemistry.comalgoreducation.comlibretexts.org |

Transesterification with Other Alcohols for Novel Ester Formation

Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. In the case of this compound, this reaction allows for the synthesis of a variety of other (E)-8-methylnon-6-enoate esters by reacting it with different alcohols. This transformation can be achieved through chemical or enzymatic catalysis.

Chemical Catalysis: Acid or base catalysis is commonly employed for transesterification. krohne.com In an acid-catalyzed process, a proton source enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. Conversely, in a base-catalyzed reaction, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the ester. creative-proteomics.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess, or the methanol by-product is removed from the reaction mixture. krohne.com

Enzymatic Catalysis: Lipases are widely utilized as biocatalysts for transesterification reactions under milder conditions, offering high selectivity and reducing the formation of by-products. krohne.com Lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with the incoming alcohol to yield the new ester. This method is particularly valuable for the synthesis of sensitive or high-value esters. For instance, the enzymatic polycondensation of methyl ricinoleate, a similar unsaturated methyl ester, to produce high-molecular-weight polyricinoleate has been successfully demonstrated using immobilized lipase (B570770) from Pseudomonas cepacia. nih.gov This suggests a strong potential for similar lipase-catalyzed transesterification of this compound with various alcohols to produce novel esters.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Key Conditions | Product |

| This compound | Ethanol | Acid or Base | Excess ethanol | (E)-Ethyl 8-methylnon-6-enoate |

| This compound | Isobutanol | Acid or Base | Excess isobutanol | Isobutyl (E)-8-methylnon-6-enoate |

| This compound | Vanillyl alcohol | Lipase (e.g., Novozym 435) | Solvent, Temperature | Vanillyl (E)-8-methylnon-6-enoate (Capsiate) |

Nucleophilic Acyl Substitution for Amide or Other Derivative Formation

The ester group in this compound can undergo nucleophilic acyl substitution with amines to form the corresponding amides. This reaction, often termed amidation or aminolysis, is fundamental in the synthesis of various biologically active compounds, including capsaicinoids and their analogs.

The reaction involves the attack of the nitrogen nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a methoxide (B1231860) leaving group and the formation of the more stable amide bond. While this reaction can be performed under harsh chemical conditions, enzymatic methods are often preferred for their selectivity and efficiency.

Research has shown that lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase B), can effectively catalyze the amidation of fatty acids and their esters. nih.gov For example, the synthesis of capsaicin (B1668287), N-vanillyl-(E)-8-methylnon-6-enamide, has been achieved by reacting (E)-8-methylnon-6-enoic acid with vanillylamine (B75263) in the presence of Novozym 435. krohne.com Although this example starts from the carboxylic acid, the principles of lipase-catalyzed amidation are directly applicable to the methyl ester. The enzyme facilitates the reaction, likely through an acyl-enzyme intermediate, enabling the formation of the amide under milder conditions than traditional chemical methods.

| Reactant 1 | Reactant 2 (Amine) | Catalyst | Key Conditions | Product |

| This compound | Ammonia | High temperature/pressure | - | (E)-8-methylnon-6-enamide |

| This compound | Vanillylamine | Lipase (e.g., Novozym 435) | Solvent, Temperature | N-vanillyl-(E)-8-methylnon-6-enamide (Capsaicin) |

| This compound | Primary/Secondary Amine | Lipase or Chemical Catalyst | Varies | N-substituted (E)-8-methylnon-6-enamide |

Mechanistic Investigations of this compound Reactions

The reactions of this compound follow well-established mechanistic pathways for nucleophilic acyl substitution.

In base-catalyzed transesterification , the reaction initiates with the deprotonation of the incoming alcohol by a base to form a potent alkoxide nucleophile. This nucleophile then attacks the carbonyl carbon of the methyl ester, breaking the π-bond and forming a tetrahedral intermediate. The reaction concludes with the reformation of the carbonyl double bond and the expulsion of the methoxide leaving group. creative-proteomics.com

For acid-catalyzed transesterification , the mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral alcohol nucleophile. A tetrahedral intermediate is formed, which then undergoes a series of proton transfer steps to allow for the departure of a methanol molecule and the formation of the new ester.

The lipase-catalyzed amidation mechanism is believed to involve the enzyme's active site, typically containing a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate). The serine residue's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate and subsequently an acyl-enzyme complex, releasing methanol. The amine then enters the active site and its nitrogen atom attacks the acyl group of the complex, forming another tetrahedral intermediate. This intermediate then collapses, releasing the newly formed amide product and regenerating the enzyme for the next catalytic cycle. nih.gov This enzymatic pathway allows for high regioselectivity and stereoselectivity under mild reaction conditions.

Enzymatic and Biocatalytic Studies Involving E 8 Methylnon 6 Enoate Esters

Interaction with Lipid Metabolism Enzymes in Model Organisms

Direct research on the interaction of Methyl (E)-8-methylnon-6-enoate with lipid metabolism enzymes in model organisms is not extensively documented in current scientific literature. However, the metabolic fate of its parent compound, (E)-8-methylnon-6-enoic acid, is intrinsically linked to lipid metabolism as it is a branched-chain fatty acid. In vitro studies have suggested that (E)-8-methylnon-6-enoic acid can influence lipid metabolism in adipocytes, promoting fatty acid oxidation and glucose uptake, indicating its potential role in metabolic processes.

There is a lack of specific data on the substrate recognition and enzyme kinetics of this compound with common lipid metabolism enzymes such as lipases or esterases in model organisms. It is plausible that cellular esterases could hydrolyze the methyl ester to release the free fatty acid, (E)-8-methylnon-6-enoic acid, which would then enter the relevant metabolic pathways. However, kinetic parameters for such a reaction are not currently available.

Information regarding the competitive inhibition or allosteric modulation effects of this compound on the activity of lipid metabolism enzymes is not present in the reviewed literature.

Role in Natural Product Biosynthesis Enzymes

The primary context in which (E)-8-methylnon-6-enoate and its derivatives are studied is the biosynthesis of capsaicinoids in Capsicum species. This pathway involves a series of enzymatic reactions that build the characteristic branched-chain fatty acid.

The biosynthesis of (E)-8-methylnon-6-enoic acid is a modification of the standard fatty acid synthesis pathway. It originates from the branched-chain amino acid valine. Key enzymes in this pathway include branched-chain amino acid aminotransferase (BCAT), 3-ketoacyl-ACP synthase (KAS), and acyl-ACP thioesterase (FatA). nih.gov The KAS enzyme, in particular, is crucial for the elongation of the fatty acid chain, and its expression levels have been shown to correlate with the production of capsaicinoids. nih.govresearchgate.net The specificity of these synthases for the branched-chain precursors derived from valine is a critical determinant in the formation of the C9 branched-chain fatty acid that forms the acyl moiety of capsaicin (B1668287). The desaturation step to create the double bond at the 6-position is also a key enzymatic transformation, though the specific desaturase responsible has not been fully characterized.

The final and most characterized step in capsaicinoid biosynthesis is the condensation of the activated form of (E)-8-methylnon-6-enoic acid, which is its coenzyme A ester (trans-8-methyl-6-nonenoyl-CoA), with vanillylamine (B75263). This reaction is catalyzed by capsaicin synthase (CS), a member of the BAHD acyltransferase family. nih.govmdpi.com Research has demonstrated the enzymatic activity of a recombinant capsaicin synthase, showing its specificity for selected aliphatic CoA-esters and high specificity for vanillylamine. nih.gov The enzyme, with a molecular mass of approximately 51 kDa, functions as a monomer and does not require additional co-factors. nih.gov

While capsaicin synthase utilizes the CoA ester, other related enzymes, such as esterases, have been used for the biocatalytic synthesis of capsaicinoid analogs. For instance, Novozym 435, an immobilized lipase (B570770), has been effectively used to synthesize vanillyl nonanoate (B1231133), a structural analog, from vanillyl alcohol and a methyl ester of 8-methylnonanoic acid. This suggests that esterases and transacylases can recognize and utilize esters of 8-methylnonanoic acid, and likely its unsaturated counterpart, as substrates.

| Substrate | Enzyme | Relative Activity (%) | Reference |

| trans-8-methyl-6-nonenoyl-CoA | Capsaicin Synthase (recombinant) | 100 | nih.gov |

| 8-nonenoyl-CoA | Capsaicin Synthase (recombinant) | Lower than trans-8-methyl-6-nonenoyl-CoA | mdpi.com |

| Vanillylamine | Capsaicin Synthase (recombinant) | High Specificity | nih.gov |

| Methyl ester of 8-methylnonanoic acid | Novozym 435 | High (for synthesis of vanillyl nonanoate) |

Table 1: Substrate Specificity of Enzymes Involved in Capsinoid and Analog Synthesis

Structural Biology of Enzyme-Ligand Complexes (Computational and Experimental Approaches)

There is a notable absence of experimental structural data, such as X-ray crystallography or NMR spectroscopy, for enzyme-ligand complexes involving this compound.

Computational approaches, such as molecular docking, have been employed to study the interaction of the downstream product, capsaicin, with its targets. For example, computational studies have identified carbonic anhydrase 2 as a potential target of capsaicin, with docking studies showing favorable binding energies and interactions. nih.govnih.gov Similar in silico studies have investigated the binding of capsaicin to other protein targets like MAPK1 and AKT1. phcogj.comphcogj.com While these studies provide a framework for understanding how capsaicinoids interact with proteins, similar specific computational analyses for this compound are not yet available. Such studies would be valuable in predicting its potential enzymatic interactions and guiding future experimental work.

Advanced Analytical Characterization of Methyl E 8 Methylnon 6 Enoate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the molecular structure and assessing the purity of Methyl (E)-8-methylnon-6-enoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the double bond. Both ¹H and ¹³C NMR are employed to confirm the identity and isomeric purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the methyl ester protons, the olefinic protons of the trans-double bond, and the protons of the branched methyl groups. The coupling constants between the olefinic protons are particularly important for confirming the (E)-configuration of the double bond.

A predicted ¹³C NMR spectrum for a related complex molecule containing the 8-methylnon-6-enimidic acid moiety shows the complexity and richness of information that can be derived from this technique. np-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C1 (C=O) | - | ~174 |

| C2 | ~2.3 (t) | ~34 |

| C3 | ~1.6 (quint) | ~25 |

| C4 | ~2.0 (q) | ~29 |

| C5 | ~2.0 (q) | ~32 |

| C6 | ~5.4 (dt) | ~125 |

| C7 | ~5.4 (dd) | ~138 |

| C8 | ~2.3 (m) | ~31 |

| C9 (CH₃) | ~1.0 (d) | ~22 |

| C10 (CH₃) | ~1.0 (d) | ~22 |

| O-CH₃ | ~3.7 (s) | ~51 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly from experimental data.

High-Resolution Mass Spectrometry (HRMS) Techniques and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence. The molecular weight of the related (E)-8-methyl-6-nonenoic acid is 170.2487 g/mol . nist.govnih.gov The methyl ester would have a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.27 g/mol .

When coupled with techniques like atmospheric pressure chemical ionization (APCI), HRMS can also help in localizing double and triple bonds within fatty acid methyl esters. nih.gov In-source derivatization with acetonitrile (B52724) can form adducts that, upon collisional activation, provide fragments useful for pinpointing the location of unsaturation. nih.gov

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides structural information. For fatty acid methyl esters, characteristic fragmentation includes the loss of the methoxy (B1213986) group (-OCH₃) and cleavage at various points along the alkyl chain. The mass spectrum of the related compound 8-methyl-6-nonenoic acid shows characteristic peaks that can be used for its identification. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic IR absorptions for this compound include:

C=O Stretch: A strong absorption band in the region of 1760-1690 cm⁻¹ is characteristic of the carbonyl group in the ester functionality. libretexts.org

C-O Stretch: An absorption in the 1320-1210 cm⁻¹ range indicates the C-O single bond of the ester. libretexts.org

C=C Stretch: A band around 1680-1640 cm⁻¹ corresponds to the carbon-carbon double bond. libretexts.org

=C-H Stretch: The C-H stretching vibration of the alkene is typically observed between 3100-3000 cm⁻¹. libretexts.org

-C-H Stretch: C-H stretching vibrations for the alkane portions of the molecule appear in the 3000–2850 cm⁻¹ region. libretexts.org

C-H Bending: Bending vibrations for the methyl and methylene (B1212753) groups are also present at lower wavenumbers. vscht.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1760-1690 | Strong |

| Ester (C-O) | Stretch | 1320-1210 | Medium |

| Alkene (C=C) | Stretch | 1680-1640 | Medium |

| Alkene (=C-H) | Stretch | 3100-3000 | Medium |

| Alkane (-C-H) | Stretch | 3000-2850 | Strong |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). nih.govuib.no In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification. researchgate.net

This method allows for the separation and quantification of fatty acids with varying chain lengths and degrees of unsaturation. nih.gov The retention time of this compound in the gas chromatogram is a key identifier, while the mass spectrum provides definitive structural confirmation. For instance, the related compound 4-methylpentyl 8-methylnon-6-enoate has been identified in chili peppers using GC-MS. nist.govnist.govmdpi.commdpi.com The technique's high sensitivity and accuracy make it suitable for quantitative analysis, often with linearity observed over a defined concentration range. researchgate.net Different capillary columns, such as those with non-polar (e.g., HP-5MS) or more polar stationary phases, can be used to optimize the separation of various FAMEs. uib.nonist.gov

Table 3: Typical GC-MS Parameters for FAME Analysis

| Parameter | Condition |

| Column | HP-5MS (or similar non-polar capillary column) |

| Carrier Gas | Helium |

| Injector Temperature | 260 °C |

| Oven Program | Ramped temperature program (e.g., 40 °C to 350 °C) |

| Ion Source Temperature | 200-250 °C |

| Mass Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fatty acid methyl esters, offering excellent capabilities for purity assessment and the separation of isomers. nih.govresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is commonly employed for separating FAMEs. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (typically a mixture of acetonitrile and water) and the stationary phase. nih.gov

HPLC is particularly useful for separating geometric and positional isomers, which can be challenging with GC alone. nih.gov By adjusting the mobile phase composition, the resolution of closely related compounds can be optimized. nih.gov UV detection is frequently used, with unsaturated compounds like this compound being detected at wavelengths around 192-205 nm. nih.govresearchgate.net Chiral HPLC methods can also be developed to separate enantiomers if a chiral center is present. oup.commdpi.comnih.gov The technique's robustness and reproducibility make it suitable for routine quality control and purity checks. oatext.comnih.gov

Table 4: General HPLC Conditions for FAME Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase Column |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution |

| Detector | UV at ~205 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

Chiral Chromatography for Enantiomeric Purity Determination (if applicable)

The structure of this compound features a methyl branch at the eighth carbon position. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. In the case of this compound, the C8 atom is bonded to two identical methyl groups, a hydrogen atom, and the rest of the carbon chain. Due to the presence of two identical methyl groups, this carbon atom is not a stereocenter.

Therefore, this compound is an achiral molecule and does not exist as enantiomers. As a result, chiral chromatography for the determination of enantiomeric purity is not applicable to this specific compound.

Isotopic Labeling Studies for Metabolic Tracing and Mechanistic Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate biosynthetic pathways. By introducing atoms with a higher or lower mass number (isotopes) into a precursor molecule, scientists can follow these 'labeled' atoms as they are incorporated into downstream products. For a compound like this compound, this approach is invaluable for understanding its formation and role in plant metabolism.

The biosynthesis of the fatty acid moiety of capsaicinoids, including the 8-methylnon-6-enoic acid backbone, is known to originate from branched-chain amino acids. wikipedia.orgnih.gov Specifically, studies have identified that in Capsicum species, the branched-chain fatty acids are derived from either valine or leucine (B10760876). wikipedia.orgnih.gov These amino acids serve as starter units for fatty acid synthesis.

To confirm and map the biosynthetic pathway of this compound, stable isotope labeling experiments can be designed.

Deuterium (B1214612) (²H) Labeling:

Deuterium oxide (D₂O), or heavy water, can be supplied to the biological system (e.g., Capsicum plant cultures) to trace the incorporation of deuterium into newly synthesized fatty acids. researchgate.netnih.gov The deuterium from D₂O is incorporated into fatty acids primarily via the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a key cofactor in fatty acid biosynthesis. researchgate.net The extent of deuterium incorporation can be quantified using mass spectrometry, providing a measure of de novo fatty acid synthesis.

A hypothetical experimental design could involve:

Growing Capsicum cell cultures in a medium supplemented with a known concentration of D₂O.

Extracting the fatty acid methyl esters from the cells after a specific incubation period.

Analyzing the extracts using gas chromatography-mass spectrometry (GC-MS) to detect the mass shift in this compound due to deuterium incorporation.

Carbon-13 (¹³C) Labeling:

Carbon-13 labeled precursors provide a more direct way to trace the carbon skeleton of a molecule. For elucidating the biosynthetic origin of this compound, ¹³C-labeled amino acids would be the precursors of choice. nih.govresearchgate.net

¹³C-Leucine or ¹³C-Valine Feeding Studies: Supplying ¹³C-labeled leucine or valine to Capsicum tissues would lead to the incorporation of ¹³C into the branched-chain starter unit of 8-methylnon-6-enoic acid. researchgate.netnih.gov Subsequent analysis by ¹³C-NMR or mass spectrometry would reveal the specific positions of the ¹³C atoms in the final product, confirming the precursor-product relationship. bioscientifica.comnih.gov

The general pathway involves the deamination and decarboxylation of the branched-chain amino acid to form a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA from leucine or isobutyryl-CoA from valine). researchgate.netyoutube.com This primer is then elongated by the fatty acid synthase (FAS) complex, which adds two-carbon units from malonyl-CoA. nih.gov

A summary of potential labeled precursors and their expected incorporation is presented in the table below.

| Labeled Precursor | Expected Incorporation Site in this compound | Analytical Technique |

| Deuterium Oxide (D₂O) | Throughout the fatty acid chain via NADPH | GC-MS |

| [U-¹³C]-Leucine | Branched-chain terminus (C8 and methyl group) and potentially other carbons depending on metabolism | ¹³C-NMR, LC-MS/MS |

| [U-¹³C]-Valine | Branched-chain terminus (C8 and methyl group) | ¹³C-NMR, LC-MS/MS |

| [1-¹³C]-Acetate | Even-numbered carbon atoms during chain elongation | ¹³C-NMR, LC-MS/MS |

This table represents a hypothetical experimental design for biosynthetic pathway elucidation.

Positional Isotope Analysis, also known as site-specific isotope analysis, is a sophisticated technique that measures the isotopic composition at specific atomic positions within a molecule. wikipedia.org This method can provide detailed insights into the biosynthetic and geographical origins of natural products, including fatty acids. researchgate.netnih.gov

For this compound, analyzing the natural abundance of ¹³C at each carbon position can reveal information about the enzymatic processes involved in its formation. wikipedia.org The kinetic isotope effects associated with different enzymes in the biosynthetic pathway can lead to a non-statistical distribution of ¹³C along the carbon chain.

Methodology:

While technically challenging, one established method for positional isotope analysis of fatty acids involves chemical degradation or specific enzymatic reactions to cleave the molecule at defined positions. The resulting fragments are then analyzed by isotope ratio mass spectrometry (IRMS). For unsaturated fatty acids, ozonolysis can be employed to cleave the double bond, allowing for the isotopic analysis of the resulting fragments. wikipedia.org

Hypothetical Findings from Positional Isotope Analysis:

A positional isotope analysis of this compound could potentially reveal:

Confirmation of the Starter Unit: A distinct ¹³C signature at the branched-end of the molecule (carbons 7, 8, and the methyl group) compared to the rest of the chain would provide strong evidence for the incorporation of a branched-chain amino acid-derived starter unit.

Elucidation of Elongation Steps: The isotopic distribution along the linear portion of the fatty acid chain could reflect the source of the two-carbon units used for elongation by the fatty acid synthase complex.

The table below illustrates the type of data that could be generated from a positional isotope analysis.

| Carbon Position | Hypothetical δ¹³C (‰) | Interpretation |

| C1 (Carboxyl) | -25.0 | Reflects isotopic fractionation during carboxylation. |

| C2 - C5 | -30.0 (average) | Represents the isotopic signature of the acetyl-CoA pool used for chain elongation. |

| C6-C7 (double bond) | -32.0 (average) | May show depletion due to kinetic isotope effects of the desaturase enzyme. |

| C8 and Methyl Group | -22.0 (average) | Enriched in ¹³C, reflecting the isotopic composition of the branched-chain amino acid precursor pool. |

This table presents hypothetical data to illustrate the potential insights from positional isotope analysis. Actual values would be determined experimentally.

Non Clinical Research Applications of Methyl E 8 Methylnon 6 Enoate

Intermediate in Synthetic Organic Chemistry

Methyl (E)-8-methylnon-6-enoate, a fatty acid ester, serves as a versatile building block in the field of synthetic organic chemistry. Its chemical structure, featuring both a double bond and an ester functional group, allows for a variety of chemical transformations, making it a useful precursor in the synthesis of more complex molecules. The esterification of 8-methylnon-6-enoic acid with methanol (B129727) in the presence of an acid catalyst is a common method for its synthesis.

Building Block for Complex Natural Product Analogue Synthesis

While direct and specific examples of the use of this compound in the synthesis of complex natural product analogues are not extensively detailed in publicly available research, its role as a derivative of 8-methylnon-6-enoic acid positions it as a potential precursor for such endeavors. 8-Methyl-6-nonenoic acid is a known intermediate in the biosynthesis of capsaicin (B1668287), the pungent compound in chili peppers. chemodex.comnih.gov This connection suggests that the methyl ester could be utilized in the laboratory to create analogues of capsaicin and other related natural products. The synthesis of these analogues is crucial for structure-activity relationship studies, which aim to understand how the chemical structure of a compound affects its biological activity.

Precursor for Advanced Chemical Scaffolds in Material Science

Currently, there is a lack of specific research detailing the application of this compound as a precursor for advanced chemical scaffolds in material science. However, the inherent properties of branched-chain fatty acids and their esters suggest potential applicability. Branched-chain fatty acids are known to be desirable in applications such as lubricants and coatings due to their oxidative stability and low-temperature properties. While not a direct application of the methyl ester in a complex scaffold, this indicates the potential for its derivatives in materials science.

Applications in Food and Fragrance Science

The relevance of this compound in food and fragrance science is primarily linked to its association with the aroma and flavor of fruits, particularly chili peppers. nih.gov

Flavoring Agent Research and Development

Although specific studies detailing the sensory properties and direct use of this compound as a flavoring agent are limited, its close relationship to known flavor compounds suggests its potential in this area. Branched-chain esters are significant contributors to the characteristic flavors of many fruits. nih.govnih.gov The development of new and modified flavoring agents often involves the synthesis and evaluation of compounds like this compound to understand how structural variations impact taste and aroma profiles.

Aroma Compound Profiling and Modification in Plant-Derived Products

In a study analyzing the volatile aroma components of different pepper varieties at various stages of development, "2-methyl butyl 8-methyl-6-enoate" was identified as a marker aroma compound in mature pepper fruit. mdpi.com Another ester, "4-methyl-pentyl 8-methylnon-6-enoate," was found to be a marker volatile at the breaking stage of the HDL1 pepper variety. mdpi.com These findings indicate that the type of ester and its concentration can vary with the pepper's maturity and variety, playing a crucial role in defining the specific aroma characteristics. mdpi.com The identification of these related esters provides a strong basis for further investigation into the specific contribution of this compound to the aroma of plant-derived products.

Table 1: Esters of (E)-8-methylnon-6-enoic Acid Identified in Chili Peppers

| Compound Name | Pepper Variety/Stage | Reference |

|---|---|---|

| 2-methyl butyl 8-methyl-6-enoate | Mature pepper fruit | mdpi.com |

| 4-methyl-pentyl 8-methylnon-6-enoate | HDL1 pepper fruit (breaking stage) | mdpi.com |

| Isobutyl 8-methylnon-6-enoate | Capsicum baccatum | mdpi.com |

Research Probe in Biochemical and Metabolic Studies

The application of this compound as a specific research probe in biochemical and metabolic studies is not well-documented in current scientific literature. However, its precursor, (E)-8-methyl-6-nonenoic acid, is known to be a fatty acid derivative from the leucine (B10760876)/valine pathway and plays a crucial role in determining the levels of capsaicin in the placental tissues of Capsicum. chemodex.comnih.gov

This established role in a significant biosynthetic pathway suggests that an isotopically labeled version of this compound could, in theory, be used as a tracer to further elucidate the intricate steps of capsaicinoid biosynthesis or other related metabolic pathways. Such studies are fundamental to understanding how plants produce a diverse array of chemical compounds.

Investigations into Enzyme-Catalyzed Reactions

Investigations into the enzymatic reactions leading to the production of capsaicinoids have centered on capsaicin synthase (CS), the enzyme responsible for the final condensation step in the biosynthetic pathway. nih.gov While direct studies utilizing this compound as a substrate are not prominent, the well-documented research on its related compounds provides a framework for its potential use.

The key enzymatic reaction in this context is the condensation of an acyl donor with vanillylamine (B75263) to form capsaicin. Research has unequivocally identified trans-8-methyl-6-nonenoyl-CoA as the natural acyl-CoA substrate for capsaicin synthase. nih.gov In laboratory settings, this compound could serve as a valuable synthetic precursor to generate this essential CoA ester for use in enzyme assays.

Hypothetically, this compound could be employed as a substrate to investigate the activity of other enzymes, such as esterases or lipases. These enzymes could catalyze the hydrolysis of the methyl ester to yield (E)-8-methyl-6-nonenoic acid. Such studies would be crucial for understanding the potential metabolic fate of this compound if it were introduced into a biological system.

Detailed Research Findings on Related Compounds:

Biochemical characterization of capsaicin synthase has provided insights into its substrate specificity and kinetic properties. One study purified and characterized a capsaicin synthase of approximately 35 kDa from Capsicum fruits. nih.gov The kinetic parameters of this enzyme were determined using the free fatty acid, 8-methyl-nonenoic acid, in a reaction mixture that also contained ATP and Coenzyme A, implying the in-situ formation of the CoA ester. nih.gov

| Substrate | Km (µM) | Vmax (units) |

|---|---|---|

| Vanillylamine | 6.6 | 181 |

| 8-methyl-nonenoic acid | 8.2 | 217 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). The units for Vmax were not explicitly defined in the source material but represent the rate of capsaicin production.

These findings underscore the high affinity of capsaicin synthase for its substrates, driving the efficient synthesis of capsaicin.

Elucidation of Lipid Metabolism Pathways in Model Systems (non-human)

The elucidation of the lipid metabolism pathways that produce the acyl moiety of capsaicinoids has been a significant area of research, with (E)-8-methyl-6-nonenoic acid being a central molecule of interest. researchgate.net This branched-chain fatty acid is synthesized in the placental tissue of Capsicum fruits, and its availability is a critical determinant of the pungency level. hmdb.canih.gov

The biosynthesis of (E)-8-methyl-6-nonenoic acid originates from the branched-chain amino acid valine, which is converted through a series of enzymatic steps into isobutyryl-CoA. This intermediate is then elongated, likely through a process analogous to fatty acid synthesis, to form the final C10 branched-chain fatty acid. nih.gov

While direct studies on the metabolic fate of this compound in non-human model systems are not readily found, it could serve as a valuable tool for such investigations. For instance, isotopically labeled this compound (e.g., with ¹³C or ¹⁴C) could be introduced into in vitro cell cultures of Capsicum placenta or other model systems. nih.gov By tracing the label, researchers could:

Confirm the hydrolysis of the methyl ester to the free acid by endogenous esterases.

Track the incorporation of the resulting (E)-8-methyl-6-nonenoic acid into the capsaicinoid biosynthesis pathway.

Identify any alternative metabolic fates of the compound.

Key Compounds in the Capsaicinoid Biosynthetic Pathway:

The synthesis of capsaicin is a complex process involving two main pathways that converge. The phenylpropanoid pathway produces vanillylamine, while the branched-chain fatty acid pathway yields 8-methyl-6-nonenoyl-CoA. mdpi.com

| Compound Name | Role in Pathway | Originating Pathway |

|---|---|---|

| Valine | Initial Precursor | Branched-Chain Amino Acid Metabolism |

| (E)-8-methyl-6-nonenoic acid | Direct Precursor to the Acyl Moiety | Branched-Chain Fatty Acid Synthesis |

| trans-8-methyl-6-nonenoyl-CoA | Acyl Substrate for Capsaicin Synthase | Branched-Chain Fatty Acid Synthesis |

| Phenylalanine | Initial Precursor | Phenylpropanoid Pathway |

| Vanillylamine | Amine Substrate for Capsaicin Synthase | Phenylpropanoid Pathway |

| Capsaicin | Final Product | Condensation of Precursors |

Comparative Studies with Analogues and Isomers of Methyl E 8 Methylnon 6 Enoate

Distinguishing (E) and (Z) Stereoisomers

The geometry of the double bond at the C6-C7 position in 8-methylnon-6-enoate gives rise to two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). This seemingly subtle difference in spatial arrangement can lead to significant variations in their synthesis, physical properties, and biological interactions.

Synthesis of Methyl (Z)-8-methylnon-6-enoate and its Characterization

The synthesis of Methyl (Z)-8-methylnon-6-enoate typically starts from (Z)-8-methylnon-6-enoic acid. This acid is used in the synthesis of capsaicin (B1668287) analogues. scbt.com One common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. Another approach involves the use of lipase (B570770) enzymes as catalysts for the esterification process, which can offer higher selectivity and milder reaction conditions.

Characterization of the (Z) isomer and distinguishing it from the (E) isomer relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants of the vinyl protons in the 1H NMR spectrum are characteristically different for the two isomers. In the (Z)-isomer, the coupling constant (J-value) for the vinyl protons is typically smaller than that of the (E)-isomer. Infrared (IR) spectroscopy can also be informative, as the (E)-isomer often exhibits a distinct absorption band for the trans-double bond around 965 cm-1, which is absent in the (Z)-isomer. Gas chromatography (GC) can also separate the two isomers, with the retention times often differing due to their different boiling points and polarities.

Differential Chemical Reactivity and Biochemical Interactions of Isomers

The geometry of the double bond influences the chemical reactivity of the isomers. The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric strain. This difference in stability can affect reaction rates. For instance, addition reactions to the double bond may proceed at different rates for the two isomers. The accessibility of the double bond to reagents can also be influenced by the stereochemistry.

From a biochemical perspective, the shape of the molecule is crucial for its interaction with enzymes and receptors. The specific three-dimensional structure of the (E) and (Z) isomers can lead to different binding affinities and activities. For example, in the biosynthesis of capsaicin, it is the trans isomer, (E)-8-methyl-6-nonenoyl-CoA, that is the specific substrate for the enzyme capsaicin synthase. nih.govmdpi.com This highlights the high degree of stereospecificity in biological systems. The different shapes of the isomers can also affect their incorporation into cell membranes, potentially leading to different effects on membrane fluidity and function.

Comparison with Related Fatty Acid Esters

To further understand the properties of Methyl (E)-8-methylnon-6-enoate, it is useful to compare it with its saturated counterpart and with esters containing different alkyl groups.

Methyl 8-Methylnonanoate (B15497590) (Saturated Analog)

Methyl 8-methylnonanoate is the saturated analog of this compound, lacking the carbon-carbon double bond. This structural difference has a significant impact on its physical and chemical properties.

| Property | This compound | Methyl 8-methylnonanoate |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₂O₂ |

| Molecular Weight | 184.28 g/mol | 186.29 g/mol nist.gov |

| Boiling Point | Higher (due to polarity of double bond) | Lower |

| Melting Point | Lower (less efficient packing) | Higher (more efficient packing) |

| Reactivity | Can undergo addition reactions at the double bond (e.g., hydrogenation, halogenation, epoxidation). | Lacks the reactivity of the double bond; primarily undergoes reactions at the ester group. |

The presence of the double bond in the (E) isomer introduces a point of reactivity that is absent in the saturated analog. This compound can undergo hydrogenation to yield Methyl 8-methylnonanoate. The geometry of the unsaturated ester also affects its packing in the solid state, generally leading to a lower melting point compared to the more linear and easily packed saturated ester.

Other Alkyl Esters of (E)-8-methylnon-6-enoic Acid (e.g., Capsiate)

Varying the alcohol moiety of the ester results in a family of related compounds with different properties. A notable example is capsiate (B39960), which is the vanillyl ester of (E)-8-methylnon-6-enoic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Methyl Ester |

| This compound | C₁₁H₂₀O₂ | 184.28 | Methyl ester |

| Capsiate | C₁₈H₂₆O₄ | 306.4 nih.gov | Vanillyl ester (contains a phenolic ring) |

| 4-Methylpentyl 8-methylnon-6-enoate | C₁₆H₃₀O₂ | 254.41 nist.gov | 4-Methylpentyl ester |

The properties of these esters are influenced by the size and functionality of the alkyl group. Capsiate, with its larger and more polar vanillyl group, exhibits different solubility and biological activity compared to the methyl ester. nih.govthegoodscentscompany.com For instance, capsiate is a non-pungent analog of capsaicin and is known to interact with vanilloid receptors. thegoodscentscompany.com The larger alkyl groups, such as in 4-methylpentyl 8-methylnon-6-enoate, will increase the lipophilicity of the molecule. nist.gov

Structure-Activity Relationship (SAR) Studies in Non-Human Systems (e.g., Enzyme Binding)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In the context of this compound and its analogs, SAR studies often focus on their interaction with enzymes.

The biosynthesis of capsaicinoids provides a clear example of SAR. The enzyme capsaicin synthase, which catalyzes the final step in capsaicin synthesis, shows a high degree of specificity for its substrates. It requires the acyl-CoA derivative of (E)-8-methyl-6-nonenoic acid. nih.govmdpi.com This indicates that both the branched acyl chain and the geometry of the double bond are critical for recognition and binding to the active site of the enzyme.

Studies on other enzyme systems, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), have also provided insights into the SAR of related fatty acid derivatives. nih.govnih.govscispace.com These studies have shown that modifications to the acyl chain length, the presence and position of double bonds, and the nature of the headgroup can significantly impact the inhibitory potency and selectivity of these compounds. While specific SAR studies on this compound are not extensively reported, the principles derived from studies on similar molecules suggest that the branched methyl group and the (E)-configured double bond are key determinants of its biological interactions.

Future Research Directions and Perspectives

Exploration of Novel Biocatalytic Systems for Stereoselective Synthesis

The chemical synthesis of specific isomers like Methyl (E)-8-methylnon-6-enoate can be complex. Biocatalysis, using enzymes or whole organisms, offers a promising green alternative with high selectivity. acs.orgscielo.br Future research is increasingly focused on discovering and engineering novel biocatalytic systems for its stereoselective synthesis.

Lipases, enzymes that catalyze the hydrolysis of fats, are a primary focus. acs.orgscielo.br Lipases from various microbial, plant, and animal sources are being explored for their ability to catalyze the esterification or transesterification reactions that produce flavor esters. acs.org Notably, lipases from Candida antarctica, such as the immobilized form Novozym 435, have shown high efficiency in producing various esters and are prime candidates for the synthesis of this compound. cnr.ittandfonline.comnih.gov Research is also delving into the use of mixed enzyme systems, which can offer synergistic effects and improved yields. nih.gov

The goal is to develop biocatalysts that are not only highly selective for the desired (E)-isomer but also robust, reusable, and effective under mild, environmentally friendly conditions. acs.org This includes exploring enzymes from extremophiles that can withstand industrial process conditions and investigating enzyme immobilization techniques to enhance stability and facilitate catalyst recovery.

| Enzyme Source | Potential Advantages in Ester Synthesis |

| Microbial (e.g., Candida antarctica, Aspergillus niger) | High catalytic activity, versatility, and stability under various conditions. acs.orgnih.gov |

| Plant (e.g., from seeds) | Natural and can be sourced from agricultural byproducts. |

| Animal (e.g., pancreatic lipase) | High efficiency in triglyceride hydrolysis, but less commonly used for industrial synthesis. acs.org |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring